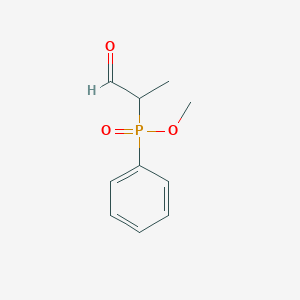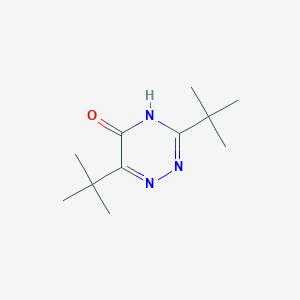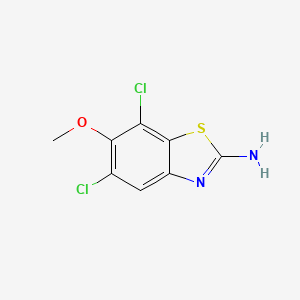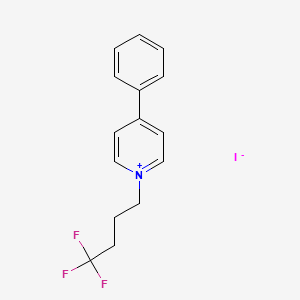
Methyl (1-oxopropan-2-yl)phenylphosphinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (1-oxopropan-2-yl)phenylphosphinate is an organophosphorus compound that features a phosphinate group bonded to a phenyl ring and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl (1-oxopropan-2-yl)phenylphosphinate typically involves the reaction of phenylphosphinic acid with methyl 2-bromopropionate under basic conditions. The reaction proceeds via nucleophilic substitution, where the phosphinate group displaces the bromide ion.
Industrial Production Methods: Industrial production of this compound can be achieved through a similar synthetic route, but on a larger scale. The reaction is carried out in a controlled environment to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: Methyl (1-oxopropan-2-yl)phenylphosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinate group to a phosphine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Methyl (1-oxopropan-2-yl)phenylphosphinate has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule in medicinal chemistry.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of methyl (1-oxopropan-2-yl)phenylphosphinate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The phosphinate group can act as a nucleophile or electrophile, depending on the reaction conditions, allowing it to participate in various biochemical pathways.
Comparison with Similar Compounds
Phenylphosphinic Acid: Similar structure but lacks the methyl ester group.
Methyl Phenylphosphinate: Similar but without the oxopropan-2-yl group.
Phenylphosphine Oxide: Oxidized form of phenylphosphinic acid.
Uniqueness: Methyl (1-oxopropan-2-yl)phenylphosphinate is unique due to the presence of both the phosphinate and oxopropan-2-yl groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in both research and industrial contexts.
Properties
CAS No. |
113713-75-0 |
|---|---|
Molecular Formula |
C10H13O3P |
Molecular Weight |
212.18 g/mol |
IUPAC Name |
2-[methoxy(phenyl)phosphoryl]propanal |
InChI |
InChI=1S/C10H13O3P/c1-9(8-11)14(12,13-2)10-6-4-3-5-7-10/h3-9H,1-2H3 |
InChI Key |
WLXZPWCXRYSADM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=O)P(=O)(C1=CC=CC=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[Methyl(1,2,3,4-tetrahydronaphthalen-2-yl)amino]phenol](/img/structure/B14300029.png)
![4-{[(Dimethylamino)methyl]sulfanyl}-2-methylbut-3-YN-2-OL](/img/structure/B14300032.png)








![Methyl 8-[2-(2-hydroxyoctyl)cyclopropyl]octanoate](/img/structure/B14300107.png)

![5-[(E)-(4-Methylphenyl)diazenyl]-2-pentylpyridine](/img/structure/B14300115.png)

